

Spectroscopic Analysis of Sperabillin C: An Application Note

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Compound of Interest

Compound Name: *Sperabillin C*

Cat. No.: B1681069

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Introduction

Sperabillin C is a member of the sperabillin family of novel pseudo-peptide antibiotics isolated from the fermentation broth of *Pseudomonas fluorescens* YK-437.^{[1][2]} These antibiotics have demonstrated notable in vitro activity against a range of Gram-positive and Gram-negative bacteria.^{[1][2]} Sperabillin A, a closely related analogue, has been shown to inhibit the biosynthesis of DNA, RNA, protein, and cell walls in *Escherichia coli*.^{[1][2]} The unique structural features of sperabillins, which consist of 2,4-hexadienoic acid, a novel amino acid (3,6-diamino-5-hydroxyhexanoic acid), and 2-aminoethanamidine linked by amide bonds, make them interesting candidates for further investigation in drug discovery and development.^[2]

This application note provides a detailed overview of the spectroscopic analysis of **Sperabillin C**, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. It includes tabulated spectral data for easy reference and outlines the fundamental experimental protocols for acquiring and interpreting this data.

Physicochemical Properties of Sperabillin C

Sperabillin C is a basic and water-soluble compound.^[2] It is distinguished from Sperabillin A by the stereochemistry of the 2,4-hexadienoyl moiety, with **Sperabillin C** possessing the (2E,4E)-configuration.^[2]

Property	Value
Molecular Formula	$C_{15}H_{27}N_5O_4$
Molecular Weight	341.41 g/mol
Appearance	Basic, water-soluble substance
Stereochemistry	(2E,4E)-isomer of the 2,4-hexadienoyl moiety

Spectroscopic Data

The structural elucidation of **Sperabillin C** was achieved through comprehensive analysis of its NMR and Mass Spectrometry data.

Mass Spectrometry

High-resolution mass spectrometry is a critical tool for determining the elemental composition and confirming the molecular weight of novel compounds like **Sperabillin C**.

Table 1: Mass Spectrometry Data for **Sperabillin C**

Ionization Mode	Observed m/z	Interpretation
Secondary Ion Mass Spectrometry (SI-MS)	342.2139 ($M+H$) ⁺	Confirms the molecular formula $C_{15}H_{27}N_5O_4$ (Calculated: 342.2141)

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and ^{13}C NMR spectroscopy provide detailed information about the chemical environment of individual protons and carbons, enabling the assembly of the molecular structure. The following data was acquired in D_2O .

Table 2: 1H NMR Spectroscopic Data for **Sperabillin C** (in D_2O)

Position	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
2	4.29	t	6.5
3	2.01	m	
4	3.51	m	
5	3.97	m	
6	3.12	m	
6	3.25	m	
2'	3.73	t	6.3
3'	2.68	t	6.3
2"	6.13	d	15.1
3"	7.21	dd	15.1, 10.5
4"	6.28	m	
5"	6.07	m	
6"	1.83	d	6.8

Table 3: ^{13}C NMR Spectroscopic Data for **Sperabillin C** (in D_2O)

Position	Chemical Shift (δ , ppm)
1	175.6
2	52.1
3	32.4
4	48.7
5	68.3
6	41.2
1'	173.0
2'	35.1
3'	39.5
1"	168.9
2"	126.8
3"	145.4
4"	130.2
5"	141.5
6"	18.6

Experimental Protocols

The following sections outline the generalized protocols for the spectroscopic analysis of **Sperabillin C**, based on standard methodologies for natural product characterization.

Sample Preparation

- Isolation and Purification: **Sperabillin C** is isolated from the culture filtrate of *Pseudomonas fluorescens* YK-437 through a series of chromatographic techniques, including cation-exchange resins, activated carbon, and preparative reverse-phase HPLC.[1][2]

- NMR Sample Preparation: A purified sample of **Sperabillin C** (typically 1-5 mg) is dissolved in an appropriate deuterated solvent (e.g., D₂O, 0.5-0.7 mL) and transferred to a 5 mm NMR tube.
- Mass Spectrometry Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol/water) for analysis.

NMR Spectroscopy

- Instrumentation: High-field NMR spectrometers (e.g., 400 MHz or higher) are utilized for acquiring high-resolution 1D and 2D NMR spectra.
- ¹H NMR Acquisition:
 - A standard single-pulse experiment is performed.
 - Key parameters include a sufficient number of scans for adequate signal-to-noise ratio, a spectral width covering the entire proton chemical shift range, and a relaxation delay of 1-5 seconds.
- ¹³C NMR Acquisition:
 - A proton-decoupled ¹³C NMR spectrum is acquired.
 - Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay are typically required compared to ¹H NMR.
- 2D NMR Experiments (for structural elucidation):
 - COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.
 - HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond ¹H-¹³C correlations.
 - HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range ¹H-¹³C correlations, crucial for connecting different structural fragments.

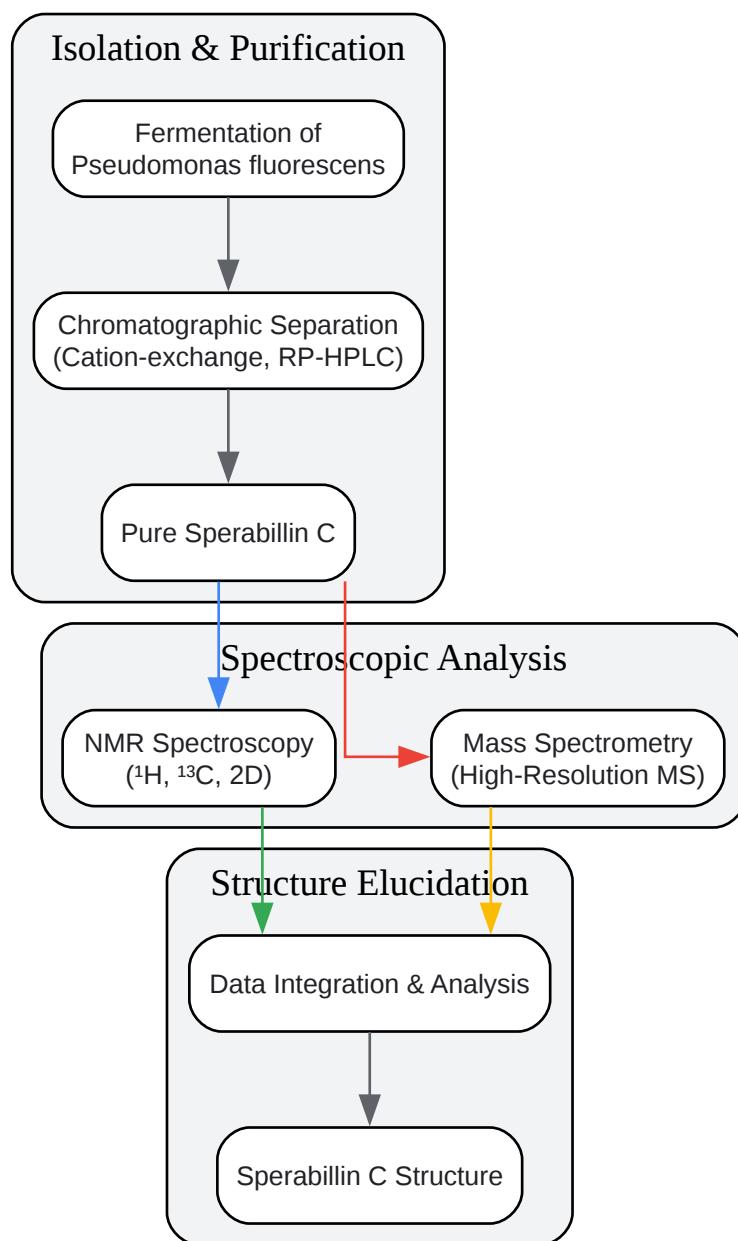
- Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR software. Chemical shifts are referenced to an internal standard (e.g., TSP for D₂O).

Mass Spectrometry

- Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is used to obtain accurate mass measurements.
- Ionization: Secondary Ion Mass Spectrometry (SI-MS) or other soft ionization techniques like Electrospray Ionization (ESI) are suitable for analyzing non-volatile, polar molecules like **Sperabillin C**.
- Data Acquisition: The instrument is operated in a mode that provides high mass accuracy (typically < 5 ppm) to enable the determination of the elemental composition.
- Data Analysis: The measured mass-to-charge ratio (m/z) of the molecular ion is used to calculate the molecular formula.

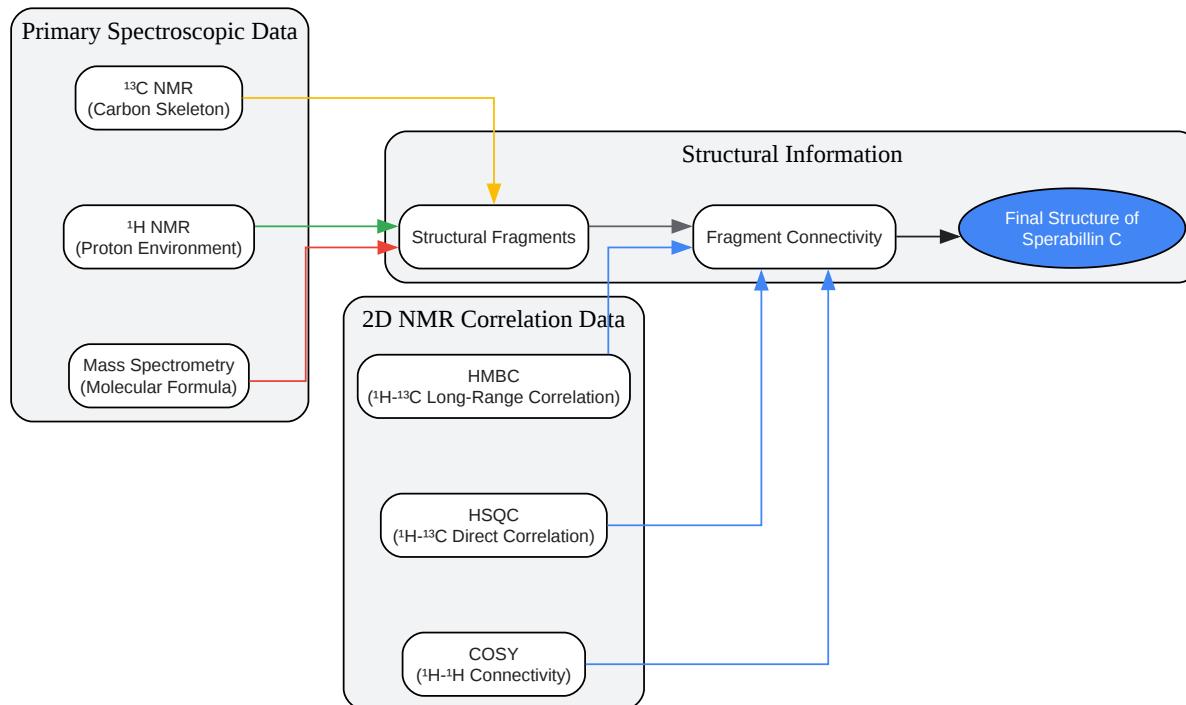
Visualizations

Experimental Workflow for Spectroscopic Analysis

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Caption: Workflow for the isolation and spectroscopic analysis of **Sperabillin C**.

Logical Relationship of Spectroscopic Data to Structure



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Caption: Logical flow from spectroscopic data to the final structure of **Sperabillin C**.

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References

- 1. Sperabillins, new antibacterial antibiotics with potent in vivo activity. Taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- To cite this document: BenchChem. [Spectroscopic Analysis of Sperabillin C: An Application Note]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1681069#spectroscopic-analysis-of-sperabillin-c-nmr-mass-spec]

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